An In-depth Technical Guide to 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine: Properties, Synthesis, and Reactivity
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and established principles of pyrazole chemistry to offer a robust predictive profile. The guide is intended to serve as a foundational resource for researchers interested in leveraging the unique structural features of this aminopyrazole derivative in medicinal chemistry and materials science. We will delve into its predicted physicochemical properties, a plausible synthetic route, its expected reactivity as a nucleophile, and its potential applications as a scaffold in drug discovery.
Introduction: The 5-Aminopyrazole Scaffold
The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its utility stems from its unique electronic properties and its ability to act as a versatile building block in the synthesis of more complex heterocyclic systems.[1] The presence of both a nucleophilic amino group and a reactive pyrazole ring allows for a wide range of chemical transformations, making it an attractive starting point for the development of novel therapeutic agents and functional materials.[2][3] 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, the subject of this guide, incorporates a bulky, lipophilic cyclohexyl group, which can significantly influence its solubility, membrane permeability, and binding interactions with biological targets.
Molecular Structure and Predicted Physicochemical Properties
The molecular structure of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine consists of a central pyrazole ring substituted with a cyclohexyl group at the 3-position, a methyl group at the N1 position, and an amino group at the 5-position.
Caption: Chemical structure of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.
Due to the absence of experimental data, the following physicochemical properties have been predicted using computational models and by analogy to similar compounds.[4][5]
| Property | Predicted Value | Source/Method |
| Molecular Formula | C10H17N3 | - |
| Molecular Weight | 179.26 g/mol | - |
| XlogP | 2.1 | Predicted[4] |
| Monoisotopic Mass | 179.14224 Da | Predicted[4] |
| pKa (most basic) | ~5-6 | Estimated based on aminopyrazoles |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Poorly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from structure |
Synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine
The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[6][7] For the synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, the logical precursors would be 3-cyclohexyl-3-oxopropanenitrile and methylhydrazine.
Caption: General synthetic workflow for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.
Plausible Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of similar 5-aminopyrazoles.[6][8]
Step 1: Synthesis of 3-Cyclohexyl-3-oxopropanenitrile (β-Ketonitrile) This intermediate can be prepared via a Claisen condensation between ethyl cyclohexanecarboxylate and acetonitrile using a strong base such as sodium ethoxide or sodium hydride.
Step 2: Condensation with Methylhydrazine
-
To a solution of 3-cyclohexyl-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents).
-
The reaction mixture is then heated to reflux for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy. The expected spectral data are discussed in the following section.
Predicted Spectroscopic Properties
The following are predicted spectroscopic characteristics based on the analysis of related aminopyrazole structures.[9][10][11][12][13][14]
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR | - Cyclohexyl protons: A series of multiplets in the upfield region (δ 1.0-2.5 ppm).- N-Methyl protons: A sharp singlet around δ 3.5-3.8 ppm.- Pyrazole C4-H: A singlet in the region of δ 5.0-5.5 ppm.- Amino protons (NH₂): A broad singlet that is D₂O exchangeable, typically in the range of δ 4.0-6.0 ppm, but can vary depending on solvent and concentration. |
| ¹³C NMR | - Cyclohexyl carbons: Signals in the aliphatic region (δ 25-45 ppm).- N-Methyl carbon: A signal around δ 35-40 ppm.- Pyrazole C4: A signal around δ 85-95 ppm.- Pyrazole C3 and C5: Signals in the downfield region (δ 140-160 ppm). |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 179.- Fragmentation: Expect loss of fragments corresponding to the cyclohexyl and methyl groups. |
| Infrared (IR) Spectroscopy | - N-H stretching (amino group): Two characteristic bands in the region of 3200-3400 cm⁻¹.- C-H stretching (aliphatic): Bands below 3000 cm⁻¹.- C=N and C=C stretching (pyrazole ring): Bands in the region of 1500-1650 cm⁻¹. |
Chemical Reactivity: The Ambident Nucleophile
5-Aminopyrazoles are known to be ambident nucleophiles, with potential for reaction at the exocyclic amino group (5-NH₂) and the C4 position of the pyrazole ring.[2][15] The regioselectivity of these reactions is influenced by the nature of the electrophile and the reaction conditions.[2]
Caption: Reactivity pathways of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine.
Reactions at the 5-Amino Group
The exocyclic amino group is generally the more nucleophilic site and will readily react with a variety of electrophiles.[1]
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) will yield the corresponding N-acylated derivatives.
-
Sulfonylation: Treatment with sulfonyl chlorides will produce sulfonamides.[3]
-
Alkylation: Reaction with alkyl halides can lead to N-alkylation, although over-alkylation is a possibility.
-
Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.
Reactions at the C4 Position
The C4 position of the pyrazole ring is also nucleophilic and can participate in electrophilic substitution reactions, particularly with strong electrophiles or under conditions that favor this pathway.[2]
-
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen at the C4 position.
-
Nitration: Treatment with nitric acid and sulfuric acid can lead to nitration at the C4 position.
-
Vilsmeier-Haack Reaction: This reaction with phosphorus oxychloride and dimethylformamide introduces a formyl group at the C4 position.
The choice of solvent and catalyst can be crucial in directing the selectivity of these reactions. For instance, Lewis acid catalysis has been shown to influence the C- vs. N-alkylation of 5-aminopyrazoles.[2]
Potential Applications in Drug Discovery and Materials Science
While there are no specific reported applications for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, the broader class of 5-aminopyrazoles has shown significant promise in several areas:
-
Kinase Inhibitors: The 5-aminopyrazole scaffold is a key component of several kinase inhibitors, which are a major class of anti-cancer drugs.[16] The cyclohexyl group could potentially be oriented to occupy hydrophobic pockets in the active sites of various kinases.
-
Antimicrobial Agents: Numerous pyrazole derivatives have demonstrated antibacterial and antifungal activities.[17][18]
-
Agrochemicals: The pyrazole ring is found in a number of commercial herbicides and insecticides.
-
Organic Electronics: Pyrazole derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their electronic properties.
The combination of the proven 5-aminopyrazole core with the lipophilic cyclohexyl moiety makes 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine an intriguing candidate for further investigation in these fields.
Safety and Handling
Specific safety data for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is not available. However, based on analogous aminopyrazole compounds, it should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed. All work should be conducted in a well-ventilated fume hood.
Conclusion
3-cyclohexyl-1-methyl-1H-pyrazol-5-amine represents a promising yet underexplored chemical entity. This guide has provided a comprehensive, albeit largely predictive, overview of its chemical properties, a plausible synthetic strategy, and its expected reactivity. By leveraging the established chemistry of the 5-aminopyrazole scaffold, it is our hope that this document will stimulate further research into this compound and its derivatives, potentially leading to the discovery of novel therapeutic agents and advanced materials. The versatility of its functional groups, combined with the presence of the bulky cyclohexyl moiety, offers a rich landscape for chemical exploration.
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